![molecular formula C6HCl2FN2S B13708654 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)
2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6HCl2FN2S and a molecular weight of 223.05 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms attached to a thieno[3,2-d]pyrimidine core, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine typically involves the reaction of 3-amino-2-methoxycarbonylthiophene with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures . The reaction is monitored by thin-layer chromatography (TLC) and yields the desired product as a viscous oil after concentration under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of cost-effective raw materials and solvent recovery techniques enhances the economic feasibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as an antitumor agent and other pharmacological activities.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloropyrimidine
- 2,6-Dichloropyrimidine
- 2,4-Dichlorothieno[3,2-d]pyrimidine
Uniqueness
2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .
Propiedades
Fórmula molecular |
C6HCl2FN2S |
|---|---|
Peso molecular |
223.05 g/mol |
Nombre IUPAC |
2,4-dichloro-6-fluorothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6HCl2FN2S/c7-5-4-2(1-3(9)12-4)10-6(8)11-5/h1H |
Clave InChI |
BJFHZDCCGCEYTL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=C1N=C(N=C2Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





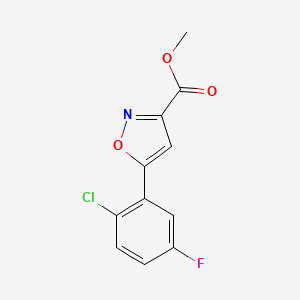
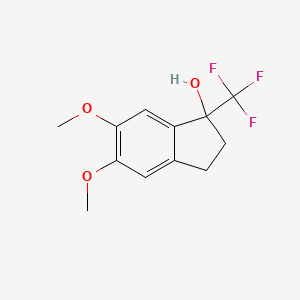

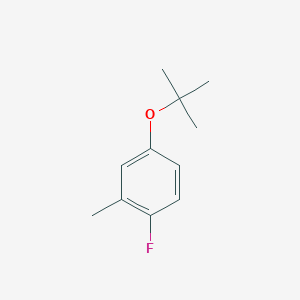

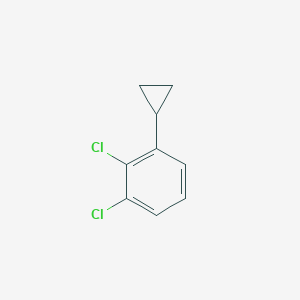
![(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13708630.png)
![(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B13708633.png)
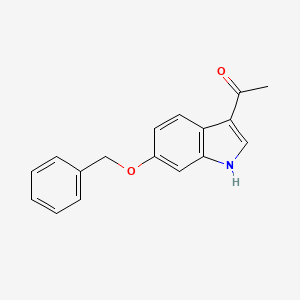
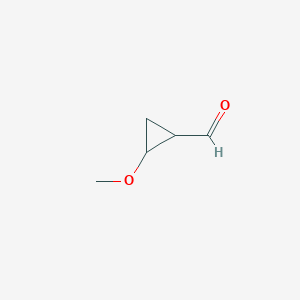
![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
